molecular formula C9H20O2 B12601800 (2R)-3,3-dimethylheptane-1,2-diol CAS No. 647033-29-2

(2R)-3,3-dimethylheptane-1,2-diol

Cat. No.: B12601800
CAS No.: 647033-29-2
M. Wt: 160.25 g/mol
InChI Key: KWZRLYYMAAMPQA-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-3,3-dimethylheptane-1,2-diol is an organic compound with the molecular formula C9H20O2. It is a chiral diol, meaning it has two hydroxyl groups (-OH) attached to a carbon chain and exhibits chirality due to the presence of an asymmetric carbon atom. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3,3-dimethylheptane-1,2-diol can be achieved through several methods. One common approach involves the enantioselective reduction of the corresponding ketone, 3,3-dimethylheptan-2-one, using chiral catalysts. For example, the use of a palladium-catalyzed asymmetric hydrogenation reaction can yield the desired diol with high enantiomeric excess .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes typically utilize high-pressure hydrogen gas and metal catalysts such as palladium or rhodium to achieve efficient and selective reduction of the ketone precursor.

Chemical Reactions Analysis

Types of Reactions

(2R)-3,3-dimethylheptane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The diol can be oxidized to form the corresponding diketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Further reduction of the diol can lead to the formation of the corresponding alkane.

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.

Major Products Formed

    Oxidation: 3,3-dimethylheptane-2,3-dione.

    Reduction: 3,3-dimethylheptane.

    Substitution: 3,3-dimethylheptane-1,2-dichloride or 3,3-dimethylheptane-1,2-dibromide.

Scientific Research Applications

(2R)-3,3-dimethylheptane-1,2-diol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways involving diols.

    Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: The diol is employed in the production of polymers, resins, and other materials requiring specific chiral properties.

Mechanism of Action

The mechanism by which (2R)-3,3-dimethylheptane-1,2-diol exerts its effects depends on its specific application. In catalytic reactions, the compound interacts with metal catalysts to facilitate the reduction or oxidation of substrates. In biological systems, it may act as a substrate for enzymes that catalyze the conversion of diols to other metabolites. The molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    (2S)-3,3-dimethylheptane-1,2-diol: The enantiomer of (2R)-3,3-dimethylheptane-1,2-diol, with similar chemical properties but different biological activity.

    3,3-dimethylpentane-1,2-diol: A structurally similar diol with a shorter carbon chain.

    2,3-dimethylbutane-1,2-diol: Another diol with a different carbon chain length and branching.

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of two methyl groups on the third carbon atom. This structural feature imparts distinct reactivity and selectivity in chemical reactions, making it valuable in asymmetric synthesis and chiral catalysis.

Properties

CAS No.

647033-29-2

Molecular Formula

C9H20O2

Molecular Weight

160.25 g/mol

IUPAC Name

(2R)-3,3-dimethylheptane-1,2-diol

InChI

InChI=1S/C9H20O2/c1-4-5-6-9(2,3)8(11)7-10/h8,10-11H,4-7H2,1-3H3/t8-/m0/s1

InChI Key

KWZRLYYMAAMPQA-QMMMGPOBSA-N

Isomeric SMILES

CCCCC(C)(C)[C@H](CO)O

Canonical SMILES

CCCCC(C)(C)C(CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.